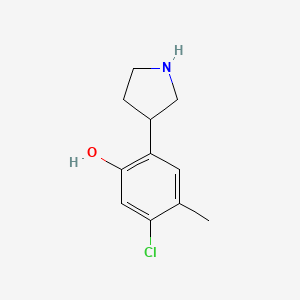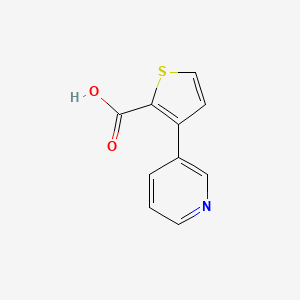
3-Chloro-4-(3-chloropropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(3-chloropropyl)pyridine is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a propyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-chloropropyl)pyridine typically involves the chlorination of 4-(3-chloropropyl)pyridine. One common method includes the reaction of 4-(3-chloropropyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-(3-chloropropyl)pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-Chloro-4-(3-chloropropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-chloro-4-(3-chloropropyl)piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Formation of substituted pyridines.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
科学研究应用
3-Chloro-4-(3-chloropropyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Chloro-4-(3-chloropropyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
相似化合物的比较
Similar Compounds
3-Chloropyridine: A simpler analog with only one chlorine atom attached to the pyridine ring.
4-Chloropyridine: Another analog with a chlorine atom at the 4-position of the pyridine ring.
3-Chloro-4-methylpyridine: A similar compound with a methyl group instead of a propyl group.
Uniqueness
3-Chloro-4-(3-chloropropyl)pyridine is unique due to the presence of both a propyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
属性
分子式 |
C8H9Cl2N |
|---|---|
分子量 |
190.07 g/mol |
IUPAC 名称 |
3-chloro-4-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9Cl2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2 |
InChI 键 |
VAPJXGPWOTZSNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


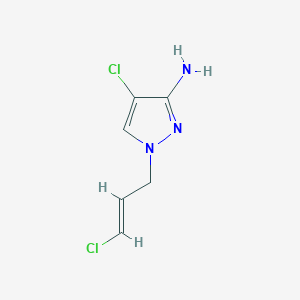
![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
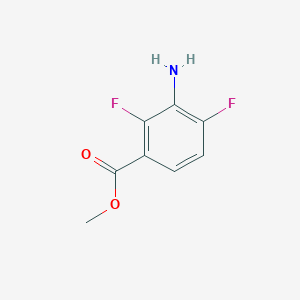

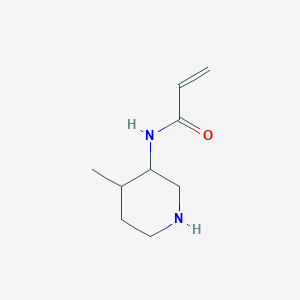
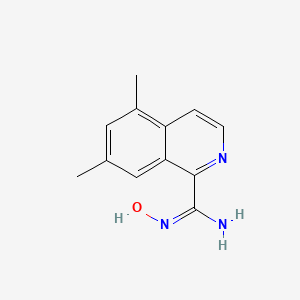

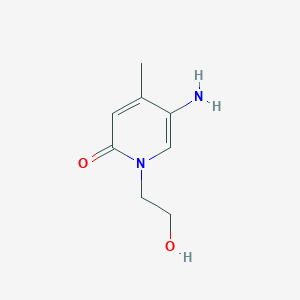
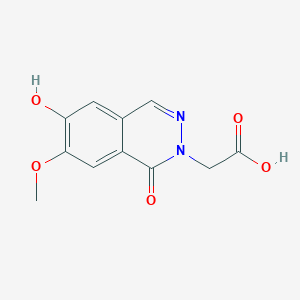
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
